molecular formula C22H41NaO4 B14670056 sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate CAS No. 1135343-26-8

sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate

Cat. No.: B14670056
CAS No.: 1135343-26-8
M. Wt: 392.5 g/mol
InChI Key: DQEWELPNYUOALE-ASTDGNLGSA-M
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Description

Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate is a chemical compound with the molecular formula C22H41NaO4. It is a sodium salt derivative of an ether carboxylate, characterized by its long hydrophobic alkyl chain and hydrophilic carboxylate group. This compound is often used in various industrial and scientific applications due to its unique amphiphilic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate typically involves the reaction of octadec-8-en-1-ol with ethylene oxide to form 2-[2-[(E)-octadec-8-enoxy]ethoxy]ethanol. This intermediate is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions usually require controlled temperatures and an inert atmosphere to prevent oxidation of the unsaturated alkyl chain.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The unsaturated alkyl chain can be oxidized to form epoxides or diols.

    Reduction: The carboxylate group can be reduced to an alcohol under specific conditions.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Various substituted ethers.

Scientific Research Applications

Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate finds applications in several fields:

    Chemistry: Used as a surfactant in emulsion polymerization and as a phase transfer catalyst.

    Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate is primarily based on its amphiphilic structure. The hydrophobic alkyl chain interacts with non-polar substances, while the hydrophilic carboxylate group interacts with polar substances. This dual interaction facilitates the solubilization and stabilization of various compounds in aqueous and non-aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate (SDS): Another amphiphilic compound used as a surfactant.

    Sodium lauryl ether sulfate (SLES): Similar in structure but with shorter alkyl chains and additional ether linkages.

Uniqueness

Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate is unique due to its longer alkyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain analogs. This property makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities.

Properties

CAS No.

1135343-26-8

Molecular Formula

C22H41NaO4

Molecular Weight

392.5 g/mol

IUPAC Name

sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate

InChI

InChI=1S/C22H42O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-20-26-21-22(23)24;/h10-11H,2-9,12-21H2,1H3,(H,23,24);/q;+1/p-1/b11-10+;

InChI Key

DQEWELPNYUOALE-ASTDGNLGSA-M

Isomeric SMILES

CCCCCCCCC/C=C/CCCCCCCOCCOCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCC=CCCCCCCCOCCOCC(=O)[O-].[Na+]

Origin of Product

United States

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